

Application Note: Ethyl 9-oxononanoate as a Standard for Analytical Method Development

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Compound of Interest

Compound Name: Ethyl 9-oxononanoate

Cat. No.: B1615329

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Introduction

Ethyl 9-oxononanoate is a C11 fatty acid ester containing a terminal aldehyde group. Its structure makes it a suitable candidate for use as an internal standard in the quantification of medium to long-chain fatty acids, aldehydes, and related metabolites in various biological and industrial matrices. This application note provides a detailed protocol for the use of **ethyl 9-oxononanoate** as a standard for the development and validation of a gas chromatography-mass spectrometry (GC-MS) method. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in bioanalytical and chemical analysis.

Chemical Properties

A summary of the key chemical properties of **ethyl 9-oxononanoate** is presented in Table 1.

Property	Value	Reference
CAS Number	3433-16-7	[1][2][3][4]
Molecular Formula	C11H20O3	[1][2][3][4]
Molecular Weight	200.27 g/mol	[1][2][3][4]
Boiling Point	267.9°C at 760 mmHg	[1][2][3]
Density	0.949 g/cm ³	[1][2][3]
Flash Point	110.8°C	[1][2]
Vapor Pressure	0.00794 mmHg at 25°C	[1][3]

Principle of the Method

The analytical method described is based on the derivatization of target analytes and the internal standard, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). **Ethyl 9-oxononanoate** is added to the sample at the beginning of the extraction procedure to account for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard. Fatty acid esters are commonly employed as internal standards in GC-based analyses.[5][6][7][8]

Experimental Protocols

Materials and Reagents

- **Ethyl 9-oxononanoate** (analytical standard grade)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Pyridine
- Anhydrous Sodium Sulfate

- Nitrogen gas (high purity)
- Sample matrix (e.g., plasma, cell lysate, industrial effluent)

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **ethyl 9-oxononanoate** and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization

- Sample Collection: Collect 100 µL of the sample matrix (e.g., plasma).
- Internal Standard Spiking: Add 10 µL of a 10 µg/mL **ethyl 9-oxononanoate** working standard solution to the sample.
- Extraction: Perform a liquid-liquid extraction using 500 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
- Phase Separation: Carefully transfer the lower organic phase to a clean glass vial.
- Drying: Dry the organic extract under a gentle stream of nitrogen gas at 40°C.
- Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes to convert the aldehyde group to its trimethylsilyl (TMS) derivative.
- Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions

The following GC-MS parameters are provided as a starting point and may require optimization for specific applications.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC System or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	280°C
Injection Mode	Splitless
Oven Program	Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions (Ethyl 9-oxononanoate-TMS)	m/z 155, 257, 272 (Quantifier)

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity of the method should be evaluated over the desired concentration range.

Concentration (µg/mL)	Analyte Peak Area	Internal Standard Peak Area	Peak Area Ratio (Analyte/IS)
1	15,234	150,123	0.101
5	76,543	151,234	0.506
10	152,876	150,987	1.012
25	380,123	151,543	2.508
50	755,432	150,876	5.007
100	1,510,876	151,111	10.00

Method Validation Parameters

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 3.

Parameter	Acceptance Criteria	Hypothetical Result
Linearity (r^2)	> 0.99	0.9995
Limit of Detection (LOD)	S/N \geq 3	0.1 µg/mL
Limit of Quantification (LOQ)	S/N \geq 10	0.5 µg/mL
Accuracy (% Recovery)	80 - 120%	95.8%
Precision (% RSD)	< 15%	6.2%

Visualizations

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